4-[Bis(2-hydroxyethyl)amino]butan-1-OL
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Overview
Description
4-[Bis(2-hydroxyethyl)amino]butan-1-OL is an organic compound with the molecular formula C8H19NO3. It is a derivative of butanol and contains both amino and hydroxyl functional groups. This compound is known for its versatility in various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Bis(2-hydroxyethyl)amino]butan-1-OL typically involves the reaction of butanol with bis(2-hydroxyethyl)amine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction mixture is then purified through distillation or recrystallization to obtain the pure compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The reaction is monitored to ensure optimal yield and purity. The final product is then subjected to quality control tests before being packaged for distribution .
Chemical Reactions Analysis
Types of Reactions
4-[Bis(2-hydroxyethyl)amino]butan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated compounds or ethers.
Scientific Research Applications
4-[Bis(2-hydroxyethyl)amino]butan-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[Bis(2-hydroxyethyl)amino]butan-1-OL involves its interaction with various molecular targets. The hydroxyl and amino groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes. This can lead to changes in the conformation and activity of these biomolecules, thereby influencing biological processes .
Comparison with Similar Compounds
Similar Compounds
4-[(2-Hydroxyethyl)amino]-1-butanol: Similar structure but lacks the bis(2-hydroxyethyl) substitution.
N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid: Contains a sulfonic acid group instead of a butanol backbone.
Uniqueness
4-[Bis(2-hydroxyethyl)amino]butan-1-OL is unique due to its combination of hydroxyl and amino groups, which provide it with versatile reactivity and the ability to participate in a wide range of chemical reactions. This makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
15026-69-4 |
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Molecular Formula |
C8H19NO3 |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
4-[bis(2-hydroxyethyl)amino]butan-1-ol |
InChI |
InChI=1S/C8H19NO3/c10-6-2-1-3-9(4-7-11)5-8-12/h10-12H,1-8H2 |
InChI Key |
SEFUKCQPRQAMAD-UHFFFAOYSA-N |
Canonical SMILES |
C(CCO)CN(CCO)CCO |
Origin of Product |
United States |
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